1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone
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Overview
Description
1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the imidazolidinone ring, followed by the introduction of the sulfonyl and pyridinyl groups. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired bonds.
Reaction Conditions: Common reagents include sulfonyl chlorides, pyridine derivatives, and isopropyl groups. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and reduce costs. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyridinyl groups, allowing for the introduction of different functional groups. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology: In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in binding studies.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biochemical pathways. For example, it could inhibit the activity of certain proteases or kinases.
Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. These pathways could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-methylphenyl)-2-propanone and 1-(4-methoxyphenyl)-2-propanone share structural similarities with the target compound.
Uniqueness: The presence of the imidazolidinone ring and the combination of sulfonyl and pyridinyl groups make this compound unique
Properties
Molecular Formula |
C21H27N3O3S2 |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-[5-methyl-3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
InChI |
InChI=1S/C21H27N3O3S2/c1-15(2)21-23(29(26,27)18-10-8-16(3)9-11-18)13-17(4)24(21)20(25)14-28-19-7-5-6-12-22-19/h5-12,15,17,21H,13-14H2,1-4H3 |
InChI Key |
QHVJFHPQRBGUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(N1C(=O)CSC2=CC=CC=N2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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